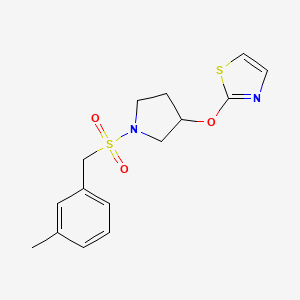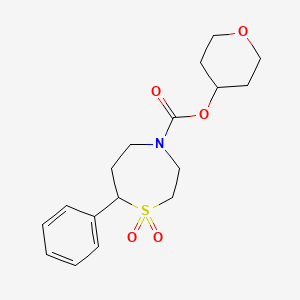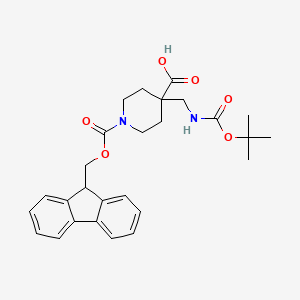
2-((1-((3-Methylbenzyl)sulfonyl)pyrrolidin-3-yl)oxy)thiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound 2-((1-((3-Methylbenzyl)sulfonyl)pyrrolidin-3-yl)oxy)thiazole is a multifunctional molecule that is likely to be of interest due to its incorporation of a thiazole moiety, which is a common feature in many biologically active compounds. The presence of a sulfonyl group and a pyrrolidine ring suggests potential for diverse chemical reactivity and biological activity.
Synthesis Analysis
The synthesis of related pyrrolo[2,1-b]thiazole derivatives has been reported through 1,3-dipolar reactions of thiazolium azomethine ylides with activated vinyl sulfoxides, which proceed in a highly regio- and stereoselective manner . This method could potentially be adapted for the synthesis of 2-((1-((3-Methylbenzyl)sulfonyl)pyrrolidin-3-yl)oxy)thiazole by choosing appropriate starting materials and reaction conditions. Additionally, the synthesis of novel sulfonamides incorporating a thiazole moiety has been described, starting from 1-(4-(pyrrolidin-1-ylsulfonyl)phenyl)ethanone, which could provide insights into the synthesis of the target compound .
Molecular Structure Analysis
The molecular structure of related compounds, such as sulfoxide compounds containing a 1,2,3-thiadiazole moiety, has been confirmed by techniques like NMR, MS, and elemental analysis . For the target compound, similar analytical techniques would be employed to confirm its structure. Furthermore, single crystal X-ray diffraction studies have been used to determine the structure of a sulfoxide compound, which could also be applicable to the target compound to elucidate its three-dimensional conformation .
Chemical Reactions Analysis
The chemical reactivity of the target compound can be inferred from related research. For instance, iodine-catalyzed regioselective sulfenylation of imidazo[1,2-a]pyridines using sulfonyl hydrazides as a thiol surrogate has been achieved, which indicates that sulfonyl groups can participate in C(sp(2))-H bond functionalization reactions . This suggests that the sulfonyl group in the target compound may also undergo similar reactions, potentially leading to a variety of sulfenylated derivatives.
Physical and Chemical Properties Analysis
While specific physical and chemical properties of 2-((1-((3-Methylbenzyl)sulfonyl)pyrrolidin-3-yl)oxy)thiazole are not directly reported, related compounds have displayed moderate biological activities . The presence of a sulfonyl group and a thiazole ring in the target compound suggests it may have similar properties, such as solubility in polar solvents and potential biological activity. The molecular docking and anti-human liver cancer evaluation of related sulfonamides incorporating thiazole moieties indicate that these compounds can serve as inhibitors against certain enzymes, which may also be true for the target compound .
Aplicaciones Científicas De Investigación
Synthesis and Chemical Reactivity
The chemical compound 2-((1-((3-Methylbenzyl)sulfonyl)pyrrolidin-3-yl)oxy)thiazole, due to its structural complexity, is involved in various synthetic pathways for the development of biologically active compounds. For instance, studies have demonstrated the preparation of bis(N-methylcarbamate) and bis[N-(2-propyl)carbamate] derivatives of 5-substituted 6,7-bis(hydroxymethyl)pyrrolo[1,2-c]thiazoles, highlighting their antileukemic activity against P388 lymphocytic leukemia. The reactivity of these compounds significantly depended on the oxidation state of the sulfur, indicating the critical role of thiazole derivatives in medicinal chemistry research (Anderson & Mach, 1987).
Anticancer Activities
The compound's framework serves as a backbone for creating novel anticancer agents. Research has synthesized substituted 1,3,4-oxadiazolyl tetrahydropyridines, examining their efficacy against cancer cell lines. These studies demonstrate the compound's potential as a precursor for generating structures with significant biological activities, especially in cancer therapy (Redda & Gangapuram, 2007).
Inhibition of Metalloenzymes
Further investigations into sulfonamide derivatives, including thiazole moieties, have revealed their inhibitory effects on carbonic anhydrase isozymes, highlighting a crucial application in designing inhibitors for metalloenzymes. These enzymes play vital roles in physiological processes, making their inhibitors valuable for therapeutic applications (Gokcen, Gulcin, Ozturk, & Goren, 2016).
Antimicrobial and Antifungal Properties
Compounds derived from 2-((1-((3-Methylbenzyl)sulfonyl)pyrrolidin-3-yl)oxy)thiazole have shown promising antimicrobial and antifungal properties. This is evident in the synthesis and evaluation of novel heterocyclic compounds containing a sulfonamido moiety, which have been tested as antibacterial agents. Such studies pave the way for the development of new antimicrobial agents to combat resistant strains of bacteria and fungi (Azab, Youssef, & El-Bordany, 2013).
Propiedades
IUPAC Name |
2-[1-[(3-methylphenyl)methylsulfonyl]pyrrolidin-3-yl]oxy-1,3-thiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O3S2/c1-12-3-2-4-13(9-12)11-22(18,19)17-7-5-14(10-17)20-15-16-6-8-21-15/h2-4,6,8-9,14H,5,7,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXFGBSATDDGEEF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CS(=O)(=O)N2CCC(C2)OC3=NC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

methanone](/img/structure/B2542325.png)
![Methyl 5-[(4-methylbenzoyl)amino]-2-furoate](/img/structure/B2542326.png)







![(Z)-2-cyano-3-[4-[(2,6-dichlorophenyl)methoxy]phenyl]prop-2-enamide](/img/structure/B2542342.png)
![4-[3-Nitro-5-(trifluoromethyl)benzoyl]thiomorpholine-3-carbonitrile](/img/structure/B2542344.png)

![3-((2E)but-2-enyl)-8-(2,4-dimethylphenyl)-1-methyl-1,3,5-trihydroimidazolidino [1,2-h]purine-2,4-dione](/img/structure/B2542347.png)
![N-(1-cyanocyclopentyl)-2-[(3,5-dichloro-4-methoxyphenyl)amino]acetamide](/img/structure/B2542348.png)